molecular formula C13H16O5 B14342229 Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate CAS No. 93299-27-5

Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate

Cat. No.: B14342229
CAS No.: 93299-27-5
M. Wt: 252.26 g/mol
InChI Key: YAXKVGSWXXZGLO-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2-oxo-1-oxaspiro[45]dec-3-ene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then refluxed in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-2-hydroxy-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with various molecular targets. The formyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. The spirocyclic structure also contributes to its stability and specificity in various applications.

Properties

CAS No.

93299-27-5

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate

InChI

InChI=1S/C13H16O5/c1-2-17-11(15)10-9(8-14)13(18-12(10)16)6-4-3-5-7-13/h8H,2-7H2,1H3

InChI Key

YAXKVGSWXXZGLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2(CCCCC2)OC1=O)C=O

Origin of Product

United States

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